molecular formula C14H14O5 B507258 5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid CAS No. 438474-23-8

5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid

Cat. No.: B507258
CAS No.: 438474-23-8
M. Wt: 262.26g/mol
InChI Key: BMAHKRXMGOCFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid is a chemical compound that belongs to the class of furoic acid derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid typically involves the reaction of 4-ethoxyphenol with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product. The reaction can be represented as follows:

4-Ethoxyphenol+2-Furoyl chloride5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid\text{4-Ethoxyphenol} + \text{2-Furoyl chloride} \rightarrow \text{this compound} 4-Ethoxyphenol+2-Furoyl chloride→5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the furoic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring or the ethoxyphenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted furan or phenoxy derivatives.

Scientific Research Applications

5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and environmental applications, such as biodegradable polymers.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-[(4-Methoxyphenoxy)methyl]-2-furoic acid
  • 5-[(4-Propoxyphenoxy)methyl]-2-furoic acid
  • 5-[(4-Butoxyphenoxy)methyl]-2-furoic acid

Comparison: 5-[(4-Ethoxyphenoxy)methyl]-2-furoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct physicochemical properties and biological effects.

Properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-2-17-10-3-5-11(6-4-10)18-9-12-7-8-13(19-12)14(15)16/h3-8H,2,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAHKRXMGOCFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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